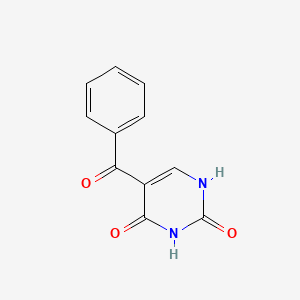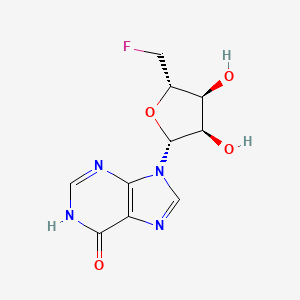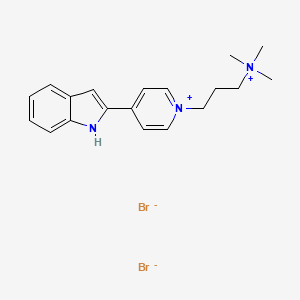
4-Indol-2-yl-1-(3-(trimethylammonio)propyl)pyridinium dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Indol-2-yl-1-(3-(trimethylammonio)propyl)pyridinium dibromide is a synthetic compound with a complex structure that includes an indole moiety and a pyridinium ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Indol-2-yl-1-(3-(trimethylammonio)propyl)pyridinium dibromide typically involves the reaction of 4-(2-indol-1-ylethyl)pyridine with 3-(trimethylammonio)propyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .
化学反応の分析
Types of Reactions
4-Indol-2-yl-1-(3-(trimethylammonio)propyl)pyridinium dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different indole derivatives, while substitution reactions can produce a variety of substituted pyridinium compounds .
科学的研究の応用
4-Indol-2-yl-1-(3-(trimethylammonio)propyl)pyridinium dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
- 1-(3-Dimethylaminopropyl)-4-(2-indol-1-ylethyl)pyridinium bromide methobromide
- 3-[4-(2-indol-1-ylethyl)pyridin-1-ium-1-yl]propyl-trimethylazanium, bromide
- Pyridinium, 4-[2-(1H-indol-1-yl)ethyl]-1-[3-(trimethylammonio)propyl]-, bromide (1:2)
Uniqueness
4-Indol-2-yl-1-(3-(trimethylammonio)propyl)pyridinium dibromide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indole moiety and a pyridinium ring makes it particularly versatile in various research applications .
特性
| 21199-47-3 | |
分子式 |
C19H25Br2N3 |
分子量 |
455.2 g/mol |
IUPAC名 |
3-[4-(1H-indol-2-yl)pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C19H24N3.2BrH/c1-22(2,3)14-6-11-21-12-9-16(10-13-21)19-15-17-7-4-5-8-18(17)20-19;;/h4-5,7-10,12-13,15H,6,11,14H2,1-3H3;2*1H/q+1;;/p-1 |
InChIキー |
UANVKVVDFUVFDF-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)C2=CC3=CC=CC=C3N2.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-(2-methyl-1-oxopropyl)-2'-O-2-propyn-1-yl-Guanosine](/img/structure/B12926413.png)
![8-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B12926419.png)
![tert-Butyl 1,4,9-triazaspiro[5.5]undecane-4-carboxylate](/img/structure/B12926426.png)
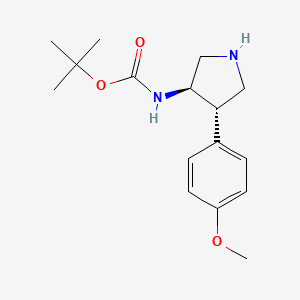

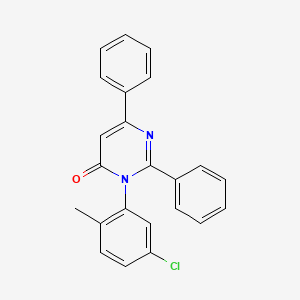


![2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12926463.png)
